1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole
Description
1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a pyrazole ring attached to a phenyl group bearing methoxy (–OCH₃) and nitro (–NO₂) substituents at the 5- and 2-positions, respectively. The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methoxy group enhances solubility and modulates electronic effects.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(5-methoxy-2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-3-4-9(13(14)15)10(7-8)12-6-2-5-11-12/h2-7H,1H3 |
InChI Key |
JDQGJUPMTJKEJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Nitro (–NO₂): Increases electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction reactions. This contrasts with electron-donating groups like –OCH₃, which stabilize aromatic systems .
- Halogens (Br, F) : Bromine enhances cross-coupling reactivity (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability in drug design .
- Alkyl/cyclohexyl groups: Improve solubility in nonpolar solvents and influence regioselectivity in catalytic C–H functionalization .
Spectroscopic and Analytical Data
Comparative NMR and MS data highlight substituent effects:
The nitro group in the target compound would exhibit distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and deshielded ¹³C NMR signals compared to halogens or alkyl groups .
Reactivity and Functionalization
- C–H Activation : Methoxy and nitro groups direct electrophilic substitution. For example, 1-(4-methoxyphenyl)-1H-pyrazole undergoes ortho-alkylation with bromocyclohexane (76% yield) via Ru catalysis, whereas nitro groups may favor meta-substitution due to electronic effects .
- Reduction : The nitro group in the target compound can be reduced to an amine (–NH₂), a pathway utilized in prodrug synthesis (e.g., pyraclostrobin metabolites with –NH₂ moieties) .
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